![molecular formula C32H33ClN6O3 B2388086 1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902969-61-3](/img/no-structure.png)

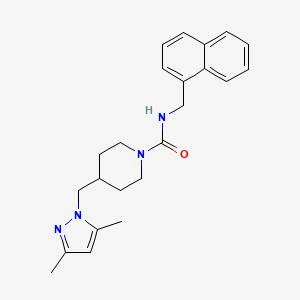

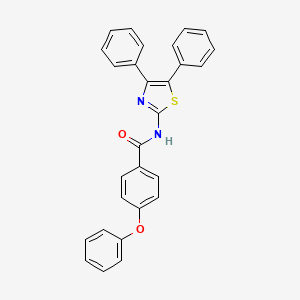

1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C32H33ClN6O3 and its molecular weight is 585.11. The purity is usually 95%.

BenchChem offers high-quality 1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

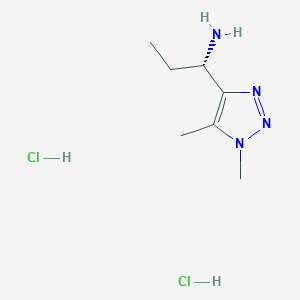

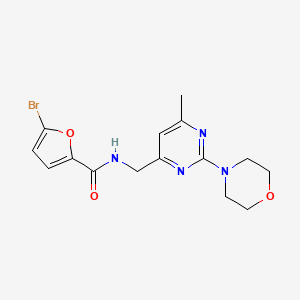

Synthesis and Antimicrobial Activities

Research has delved into synthesizing novel derivatives related to the quinazolinone and triazole classes, revealing their potential in antimicrobial activities. For instance, Bektaş et al. (2007) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, which showed good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents Bektaş et al., 2007.

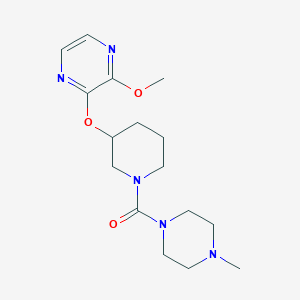

Development of Quality Control Methods

Danylchenko et al. (2018) focused on developing quality control methods for a leader compound among derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, showcasing its promise as an antimalarial agent. This work emphasizes the importance of establishing rigorous quality control standards for novel pharmaceutical compounds Danylchenko et al., 2018.

Novel Facile Synthesis Routes

Innovative synthesis routes have been developed for related compounds, demonstrating the versatility and potential of these chemical frameworks for producing various biologically active molecules. For example, Chern et al. (1988) reported a new facile synthesis of oxazolo[2,3-b]quinazolin-5-one and oxazino[2,3-b]quinazolin-6-one derivatives, contributing to the pool of methods available for synthesizing structurally diverse quinazolinones Chern et al., 1988.

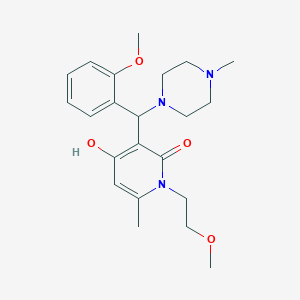

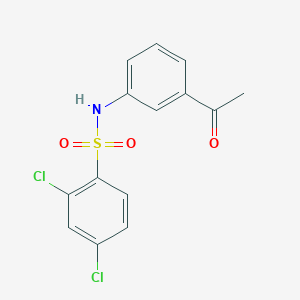

Antihypertensive Agents

Research into piperidine derivatives with a quinazoline ring system, such as those described by Takai et al. (1986), highlights the potential of these compounds as antihypertensive agents. Their findings showed that certain derivatives produced strong hypotension in rat models, indicating their potential for treating hypertension Takai et al., 1986.

Mitigation of Corrosion

In an interesting application outside of biomedicine, Chen et al. (2021) explored the use of quinazolin-4(3H)-one derivatives as corrosion inhibitors for mild steel in HCl. This study underscores the broad applicability of these compounds, extending their utility to industrial applications by providing a basis for developing new corrosion inhibitor platforms Chen et al., 2021.

properties

CAS RN |

902969-61-3 |

|---|---|

Molecular Formula |

C32H33ClN6O3 |

Molecular Weight |

585.11 |

IUPAC Name |

1-[3-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-3-oxopropyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |

InChI |

InChI=1S/C32H33ClN6O3/c33-25-10-12-26(13-11-25)42-23-22-36-18-20-37(21-19-36)30(40)15-14-29-34-35-32-38(17-16-24-6-2-1-3-7-24)31(41)27-8-4-5-9-28(27)39(29)32/h1-13H,14-23H2 |

SMILES |

C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B2388003.png)

![5-(4-Benzylpiperidin-1-yl)-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2388007.png)

![N-[(1R,2S)-2-(2-Fluorophenyl)cyclopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2388011.png)

![2-Methoxyethyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2388012.png)

![(E)-2-(2-bromophenyl)-5-(3-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2388020.png)

![(4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B2388022.png)

![[2-(Methylcarbamoylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2388024.png)